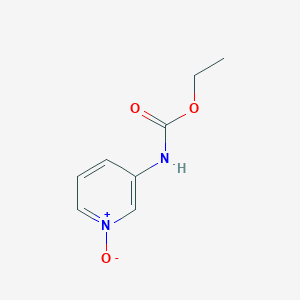![molecular formula C19H24N2O3S B239882 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as EMPS and belongs to the class of piperazine derivatives. This compound has been found to have a wide range of applications in the field of pharmacology and neuroscience.
作用机制
The mechanism of action of EMPS is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems. These actions are thought to contribute to the potential therapeutic effects of EMPS.
Biochemical and physiological effects:
EMPS has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant effects. EMPS has also been found to decrease the activity of the amygdala, which is involved in the regulation of emotions such as fear and anxiety.
实验室实验的优点和局限性
EMPS has several advantages for use in lab experiments. It has been found to be relatively safe and well-tolerated in animal studies. It also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to the use of EMPS in lab experiments. It can be difficult to administer and may require specialized equipment. Additionally, the mechanism of action of EMPS is not fully understood, which may limit its potential applications.
未来方向
For the study of EMPS include the development of more specific and selective analogs and the investigation of potential therapeutic effects in other neurological disorders.
合成方法
The synthesis of EMPS involves the reaction of 1-(2-ethoxyphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxyphenyl)-4-tosylpiperazine. The tosyl group is then replaced with a methyl group using sodium hydride and methyl iodide, resulting in the formation of 1-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
科学研究应用
EMPS has been extensively studied for its potential use in the field of pharmacology and neuroscience. It has been found to have a wide range of applications, including as a potential treatment for depression, anxiety, and schizophrenia. EMPS has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
属性
产品名称 |
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C19H24N2O3S |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-19-7-5-4-6-18(19)20-12-14-21(15-13-20)25(22,23)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3 |
InChI 键 |
ZPHVQVKLDXNFAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)




